molecular formula C2H5Li B1215237 Ethyllithium CAS No. 811-49-4

Ethyllithium

Cat. No.: B1215237
CAS No.: 811-49-4
M. Wt: 36 g/mol
InChI Key: QBZXOWQOWPHHRA-UHFFFAOYSA-N
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Description

Ethyllithium is an organolithium compound with the chemical formula C2H5Li. It is a colorless, flammable liquid that is used in organic synthesis and in the production of pharmaceuticals. It is also used in the preparation of polymers, resins, and other specialty chemicals. Its most important application is in the synthesis of organometallic compounds.

Scientific Research Applications

  • Infrared Spectroscopy of Ethyllithium this compound molecules have been studied through infrared spectroscopy in various states of aggregation (vapor, solution, crystal). This research provided insights into the structure and vibrational behaviors of this compound, contributing to a deeper understanding of its chemical properties and interactions (Rodionov et al., 1965).

  • Stereochemistry in Organic Chemistry A study on a dimeric α-silylated this compound compound revealed how it can be generated through diastereoselective deprotonation, demonstrating its role in stereochemistry and organic synthesis. This research highlights the application of this compound in creating specific stereochemical outcomes in chemical reactions (Unkelbach et al., 2012).

  • Chemical Education and Research Methodology In the context of chemistry education, ethyl bromide (related to this compound) has been used as a case study to encourage students to engage in research-based learning. This approach in teaching chemistry underlines the importance of this compound and similar compounds in educational research and pedagogy (Han Li-rong, 2010).

  • Crystal Structures Involving this compound Research on ethylene complexes of early transition metals, including the alkylation of HfCl4 with this compound, has contributed to the understanding of the crystal structures and bonding behavior in organometallic chemistry. These studies provide valuable insights into the interactions and characteristics of this compound in complex chemical structures (Morse et al., 2008).

  • Ethylene Research and Plant Biology Although not directly related to this compound, several studies have focused on ethylene, a compound with a structure similar to this compound, and its role in plant biology. Research in this area spans topics like disease resistance in plants, biosynthesis, perception, and modulation of plant defenses. These studies contribute to a broader understanding of organic compounds similar to this compound in biological systems (van Loon et al., 2006); (Adie et al., 2007).

Mechanism of Action

Target of Action

Ethyllithium, also known as Lithium, ethyl-, is a type of organolithium reagent. These reagents are chemical compounds that contain carbon–lithium (C–Li) bonds . They are frequently used in organic synthesis to transfer the organic group or the lithium atom to the substrates in synthetic steps, through nucleophilic addition or simple deprotonation . Therefore, the primary targets of this compound are the substrates in these synthetic steps .

Mode of Action

The interaction of this compound with its targets involves the transfer of the organic group or the lithium atom to the substrates. This is achieved through nucleophilic addition or simple deprotonation . Due to the large difference in electronegativity between the carbon atom and the lithium atom, the C−Li bond in organolithium reagents is highly ionic . This polar nature makes organolithium reagents good nucleophiles and strong bases .

Biochemical Pathways

Organolithium reagents are known to be important in organic synthesis . They are used in industry as an initiator for anionic polymerization, leading to the production of various elastomers . They have also been applied in asymmetric synthesis in the pharmaceutical industry .

Pharmacokinetics

Organolithium reagents are known to be highly reactive . They are often used in solution form for laboratory organic synthesis

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific substrates and synthetic steps involved. As a strong base and good nucleophile, this compound can facilitate various chemical reactions, leading to the formation of new compounds . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degree of aggregation of organolithium reagents depends on the organic substituent and the presence of other ligands . Furthermore, certain organolithium compounds possess properties such as solubility in nonpolar solvents that can complicate their behavior . Therefore, the specific environmental conditions can significantly impact the action of this compound.

Safety and Hazards

Ethyllithium catches fire spontaneously if exposed to air . In contact with water, it releases flammable gas . It causes severe skin burns and eye damage . It should be stored in a dry place and in a closed container .

Properties

IUPAC Name

lithium;ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.Li/c1-2;/h1H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZXOWQOWPHHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001772
Record name Lithium ethan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

36.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811-49-4
Record name Ethyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium ethan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyllithium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and molecular formula of ethyllithium?

A1: this compound has the molecular formula C2H5Li. It consists of an ethyl group (C2H5) directly bonded to a lithium atom.

Q2: What is known about the aggregation state of this compound?

A2: this compound exists as a tetramer in benzene solution. [] This means four individual C2H5Li units associate to form a larger structure.

Q3: How does this compound interact with a substrate during a reaction?

A3: this compound acts as a strong nucleophile due to the highly polarized carbon-lithium bond. The electron-rich carbanion (ethyl group) readily attacks electron-deficient centers in substrates. [, ] For instance, this compound adds to the carbonyl group of ketones, leading to the formation of tertiary alcohols after hydrolysis. [, ]

Q4: Does the lithium atom in this compound directly participate in reactions?

A4: Yes, evidence suggests that lithium is involved in the rate-determining step of some reactions. Kinetic isotope effects using 6Li and 7Li in the reaction of this compound with benzyl chloride indicate significant weakening of the C-Li bond in the transition state. []

Q5: Is this compound compatible with all solvents?

A5: No, this compound reacts violently with protic solvents like water and alcohols. It is typically handled in inert, aprotic solvents like diethyl ether, tetrahydrofuran (THF), or hydrocarbons. [, , ]

Q6: How does temperature affect the stability of this compound?

A6: this compound is thermally unstable at room temperature and decomposes more rapidly at elevated temperatures. [] This decomposition often involves β-hydride elimination to form lithium hydride and ethylene.

Q7: How does the presence of Lewis bases like THF affect this compound?

A7: Lewis bases can coordinate to the lithium atom in this compound, influencing its reactivity and aggregation state. For example, the addition of THF can break down higher-order aggregates, increasing reactivity. [, ]

Q8: Can this compound be used with silica gel?

A8: this compound reacts readily with acidic protons, including those present on silica gel surface hydroxy groups. [] This reactivity limits its use in chromatography or purification techniques involving silica gel.

Q9: What are the main synthetic applications of this compound?

A9: this compound is frequently employed in various reactions, including:

  • Nucleophilic addition: Reacting with aldehydes and ketones to form alcohols. [, ]
  • Metal-halogen exchange: Reacting with aryl or alkyl halides to generate other organolithium reagents. []
  • Deprotonation: Abstracting acidic protons from substrates, creating new carbanions for further reactions. [, ]
  • Initiation of anionic polymerization: Used as an initiator for the polymerization of dienes like butadiene and isoprene. [, ]

Q10: How does the solvent influence this compound-catalyzed polymerization?

A10: Solvent significantly affects the aggregation state and reactivity of the active species. For example, polymerization in hydrocarbon media is not a typical anionic process and exhibits unique characteristics attributed to the participation of both carbanionic and lithium components of the active center. [, ] Polar solvents like THF can disrupt aggregation, leading to different polymerization kinetics and potentially impacting polymer microstructure. [, ]

Q11: Has computational chemistry been used to study this compound?

A11: Yes, ab initio calculations have been performed to investigate mthis compound clusters, providing insights into binding energies and geometries. [] While not directly focused on this compound, these studies offer valuable information about the nature of organolithium bonding. Further computational studies can explore specific aspects of this compound reactivity and structural characteristics.

Q12: How do structural modifications to this compound affect its reactivity?

A12: While not explicitly covered in the provided research, general knowledge about organolithium reagents suggests that substituents on the ethyl group would influence reactivity.

    Q13: How is this compound typically supplied and stored?

    A13: Due to its high reactivity, this compound is commercially available as a solution in inert solvents like diethyl ether or hydrocarbons. [, ] Storage under inert atmosphere and low temperatures is crucial to minimize decomposition.

    Q14: What safety precautions should be taken when handling this compound?

    A14: this compound is highly flammable and reacts violently with air and moisture. [] Proper handling and storage under inert atmosphere using appropriate techniques and personal protective equipment are essential to ensure safety. []

    Q15: What analytical techniques are used to study this compound?

    A15: Various techniques are employed to characterize and quantify this compound:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about structure, aggregation, and reaction mechanisms. [, , ]
    • Infrared (IR) spectroscopy: Used to identify characteristic functional groups and study bonding. []
    • X-ray photoelectron spectroscopy (XPS): Can be used to analyze the composition of surfaces after reactions with this compound. []
    • Gas chromatography (GC): Coupled with appropriate detectors, GC can identify and quantify volatile byproducts formed during reactions, providing insights into reaction mechanisms. []
    • Titration: Alkyllithium reagents like this compound can be quantitatively analyzed by titration to determine their concentration. []

    Q16: What are the environmental concerns associated with this compound?

    A16: While the provided articles don't directly address this, this compound's high reactivity necessitates careful handling and disposal to avoid environmental contamination. Controlled reactions with appropriate reagents, followed by proper waste treatment, are crucial to minimize environmental impact.

    Q17: Are there alternatives to this compound in specific reactions?

    A17: Depending on the specific transformation, alternative reagents such as Grignard reagents (RMgX) or organocuprates may be employed. [, ] The choice depends on factors such as reactivity, selectivity, and functional group tolerance.

    Q18: What resources are valuable for this compound research?

    A18: Access to specialized equipment like gloveboxes for handling air-sensitive materials, NMR and IR spectrometers for structural analysis, and GC systems for analyzing reaction mixtures is essential. Collaboration with experts in organometallic chemistry and access to databases containing spectroscopic and reactivity data are also valuable resources.

    Q19: What are some historical milestones in the study of this compound?

    A19: * Early synthesis and use as polymerization catalysts: this compound's early applications focused on its ability to initiate polymerization reactions. [] * Elucidation of its tetrameric structure: Understanding its aggregation behavior was crucial for interpreting its reactivity. []* Mechanistic studies using isotopic labeling: Experiments using lithium isotopes provided valuable information about reaction pathways and lithium's role. []

    Q20: How does this compound research intersect with other disciplines?

    A20: The study of this compound has implications in various fields:

    • Polymer chemistry: Understanding its role in polymerization provides insights into controlling polymer properties. [, , ]
    • Materials science: this compound and its derivatives can be used in the synthesis of new materials with tailored properties. []
    • Organic synthesis: Its versatile reactivity makes it a valuable tool for constructing complex organic molecules. [, , , ]

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